molecular formula C13H8ClN3O6 B14154919 Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- CAS No. 33580-97-1

Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro-

Cat. No.: B14154919
CAS No.: 33580-97-1
M. Wt: 337.67 g/mol
InChI Key: GFVLDDOBLMCEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- is a complex organic compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . This compound is known for its unique structural features, including the presence of both nitro and chloro substituents on the benzene ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- typically involves multiple steps. One common method includes the chlorosulphonation of benzoic acid to produce 3-(chlorosulphonyl)-benzoic acid, which is then reacted with various amine derivatives to obtain sulphonamide analogues . These analogues are further reacted with SO2Cl followed by 2-aminobenzimidazole to synthesize the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for monitoring the concentrations of intermediates and final products .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

33580-97-1

Molecular Formula

C13H8ClN3O6

Molecular Weight

337.67 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C13H8ClN3O6/c14-9-6-7(16(20)21)4-5-10(9)15-13(19)8-2-1-3-11(12(8)18)17(22)23/h1-6,18H,(H,15,19)

InChI Key

GFVLDDOBLMCEGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.